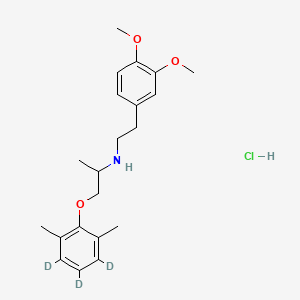

Phenoprolamine-d3 Hydrochloride

Description

Significance of Stable Isotope Labeling in Advanced Chemical Investigations

Stable isotope labeling, the incorporation of non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules, is a cornerstone of advanced chemical and biochemical research. symeres.comwikipedia.org This technique allows scientists to "label" and subsequently track molecules through intricate pathways, such as metabolic routes or complex chemical reactions. wikipedia.orgacs.org The key advantage of stable isotopes lies in their ability to act as tracers without altering the fundamental chemical properties of the molecule, as they are chemically identical to their non-labeled counterparts. diagnosticsworldnews.com

The primary utility of stable isotope labeling is the ability to differentiate between the labeled compound and its naturally occurring, unlabeled form. This distinction is readily detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com In mass spectrometry, the difference in mass between the isotopically labeled and unlabeled compounds allows for their distinct identification and quantification. wikipedia.orgscielo.org.mx This is particularly crucial for enhancing the accuracy and precision of analytical measurements. clearsynth.compubcompare.ai

The applications of stable isotope labeling are vast and cut across numerous scientific disciplines:

Mechanistic Studies: Elucidating the step-by-step sequence of chemical reactions. symeres.comthalesnano.com

Metabolic Research: Tracing the metabolic fate of drugs and other compounds within biological systems. acs.orgdiagnosticsworldnews.com

Quantitative Analysis: Serving as internal standards for the precise measurement of analyte concentrations, which is vital in fields like pharmaceutical research and environmental analysis. clearsynth.compubcompare.aiiaea.org

Structural Biology: Aiding in the determination of the three-dimensional structures of complex biomolecules. symeres.com

Overview of Deuterium Isotopologues in Molecular Science

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus with one proton and one neutron, in contrast to the single proton in the nucleus of the more common protium (B1232500) (¹H) isotope. wikipedia.org This seemingly small difference in mass has profound implications for its application in molecular science. Molecules that differ only in their isotopic composition are known as isotopologues. wikipedia.org For instance, water (H₂O) has several isotopologues, including "heavy water" (D₂O). wikipedia.org

The replacement of hydrogen with deuterium in a molecule creates a deuterated isotopologue. This substitution can be detected through various analytical methods, most notably mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio, and infrared spectroscopy, which detects differences in molecular vibrational frequencies. wikipedia.orgscielo.org.mx The carbon-deuterium (C-D) bond has a different vibrational energy compared to the carbon-hydrogen (C-H) bond, leading to distinct signals in an infrared spectrum. scielo.org.mx

Deuterated compounds are particularly valuable as internal standards in analytical chemistry, especially in techniques like liquid chromatography-mass spectrometry (LC-MS). resolvemass.calcms.cz By adding a known quantity of a deuterated standard to a sample, researchers can accurately quantify the amount of the non-deuterated analyte of interest. clearsynth.com The deuterated standard behaves almost identically to the analyte during sample preparation and analysis, which helps to correct for variations and matrix effects, thereby improving the accuracy and reliability of the results. clearsynth.comlcms.cz

Contextualization of Phenethylamine (B48288) Derivatives in Academic Research

Phenethylamine and its derivatives constitute a broad class of organic compounds characterized by a phenethylamine "backbone"—a phenyl ring attached to an ethylamine (B1201723) chain. ontosight.aiwikipedia.org This structural motif is found in a wide array of naturally occurring and synthetic compounds, including neurotransmitters, hormones, and a multitude of medicinal agents. mdpi.comacs.org

The versatility of the phenethylamine scaffold has made it a focal point of extensive research in medicinal chemistry and pharmacology. mdpi.com By modifying the substituents on the phenyl ring and the ethylamine side chain, scientists can fine-tune the biological activity of these compounds, leading to the development of drugs with diverse therapeutic applications. ontosight.airesearchgate.net Phenethylamine derivatives are known to interact with various biological targets, including receptors, enzymes, and transporters, often modulating neurotransmitter systems. ontosight.ai

Research into phenethylamine derivatives explores their potential as:

Central Nervous System Stimulants: Affecting mood, attention, and wakefulness. acs.org

Antidepressants: Modulating the levels of neurotransmitters like serotonin (B10506) and norepinephrine. google.com

Anorectics: Suppressing appetite. wikipedia.org

Enzyme Inhibitors: For example, inhibiting carbonic anhydrase, which is relevant for conditions like glaucoma and obesity. mdpi.com

Rationale for Deuterium Incorporation in Phenethylamine Analogs for Research Purposes

The incorporation of deuterium into phenethylamine analogs, creating compounds like Phenoprolamine-d3 Hydrochloride, serves several critical research purposes. The primary rationale is to create high-purity stable isotope-labeled internal standards for use in quantitative analysis. iaea.orgresearchgate.net

In forensic and clinical toxicology, as well as in pharmacokinetic studies, it is often necessary to measure very low concentrations of drugs and their metabolites in complex biological matrices like blood or urine. iaea.org Deuterated analogs are ideal internal standards for these applications because they have the same chemical properties as the drug being analyzed but a different mass. clearsynth.compubcompare.ai This allows them to be easily distinguished by mass spectrometry, leading to more accurate and precise quantification. lcms.cz

Furthermore, deuterium labeling can be used to investigate the metabolic pathways of phenethylamine derivatives. thalesnano.comprinceton.edu The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This means that metabolic reactions involving the cleavage of a C-D bond may proceed more slowly than those involving a C-H bond. bohrium.com By strategically placing deuterium atoms on a molecule, researchers can probe which positions are susceptible to metabolic modification and gain insights into the enzymes involved. acs.orgnih.gov This information is invaluable for drug discovery and development, as it can help in designing molecules with improved metabolic stability. google.comprinceton.edu

For phenethylamine derivatives, where fragmentation patterns in mass spectrometry can be complex, having the deuterium label on the aromatic ring is often desirable for creating a stable, reliable internal standard. google.com

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4,5-trideuterio-2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H/i6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMNNEPMKDJBDW-IMEMKZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC)C)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676106 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-{[2,6-dimethyl(~2~H_3_)phenyl]oxy}propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189456-69-6 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-{[2,6-dimethyl(~2~H_3_)phenyl]oxy}propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Deuterium Isotope Effects Dies and Kinetic Isotope Effects Kies in Mechanistic Research

Fundamental Principles of Isotope Fractionation

Isotope fractionation refers to the partitioning of isotopes between two substances or phases. This partitioning can occur at equilibrium or be a consequence of different reaction rates.

Equilibrium isotope fractionation arises from differences in the zero-point vibrational energies of molecules containing different isotopes. unm.eduucla.edu The bond between a heavier isotope, such as deuterium (B1214612), and another atom is stronger and has a lower zero-point energy than the corresponding bond with a lighter isotope like protium (B1232500) (¹H). unm.edunih.gov In a reversible reaction at equilibrium, the heavier isotope will preferentially accumulate in the state where it is more strongly bonded. unm.edufiveable.me

This principle is quantified by the equilibrium isotope effect (EIE), which is the equilibrium constant for an isotope exchange reaction. For example, in the exchange of hydrogen for deuterium between two molecules, RA-H and RB-D, the EIE (K_eq) is defined as:

RA-H + RB-D ⇌ RA-D + RB-H

A K_eq greater than 1 indicates that deuterium prefers to be in molecule RA, while a value less than 1 suggests it favors RB. The magnitude of the EIE is temperature-dependent, generally decreasing as temperature increases. fiveable.me

Table 1: Illustrative Equilibrium Isotope Fractionation Factors

The following table, adapted from theoretical calculations for gallium isotope fractionation between different minerals, illustrates how fractionation factors (α), which are related to the equilibrium constant, vary between substances. A similar principle applies to deuterium isotope effects.

| Mineral Pair | 1000 ln(α) at 100°C |

| Orthoclase - Calcite | 3.18 |

| Albite - Calcite | 2.98 |

| Quartz - Calcite | 2.58 |

| Kaolinite - Calcite | 2.18 |

This data is illustrative of the concept of equilibrium isotope fractionation and is based on gallium isotopes. nih.gov Specific EIE data for Phenoprolamine-d3 Hydrochloride is not publicly available.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.orgnumberanalytics.comwikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). For deuterium substitution, this is k_H/k_D. nih.gov

KIEs are invaluable for determining reaction mechanisms, particularly the rate-determining step. libretexts.orgnumberanalytics.com

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org Because the C-D bond is stronger than the C-H bond, more energy is required to break it, leading to a slower reaction rate for the deuterated compound. nih.gov This results in a "normal" KIE (k_H/k_D > 1), typically in the range of 2-7 for C-H bond cleavage. libretexts.org The magnitude of the primary KIE can provide insights into the transition state of the reaction. einsteinmed.eduacs.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally much smaller than primary KIEs. They can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1) and provide information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.orgacs.org

Table 2: Examples of Kinetic Isotope Effects in Different Reaction Types

| Reaction Type | Isotopic Substitution | Typical k_H/k_D | Mechanistic Implication |

| S_N1 | α-secondary | > 1.1 | Change in hybridization from sp³ to sp² in the transition state. wikipedia.org |

| S_N2 | α-secondary | ~1.0 or < 1 | Little change in hybridization at the transition state. wikipedia.org |

| E2 Elimination | Primary | 2-8 | C-H bond cleavage is part of the rate-determining step. libretexts.org |

This table provides generalized examples of KIEs. Specific KIE data for reactions involving this compound is not publicly available.

In the realm of biochemistry, KIEs are a powerful tool for investigating enzyme mechanisms. nih.govnih.gov The non-deuterated counterpart of this compound, Phenoprolamine hydrochloride, is known to inhibit cytochrome P450 enzymes CYP2D6 and CYP3A4. The study of KIEs in such enzymatic reactions can reveal whether C-H bond cleavage is a rate-limiting step in the metabolic process. plos.org

For instance, a significant primary KIE upon deuteration of a drug molecule at a site of metabolism indicates that the C-H bond cleavage by the enzyme is at least partially rate-limiting. st-andrews.ac.uk However, the absence of a KIE does not necessarily mean that C-H bond cleavage is not occurring; it could be that another step, such as product release, is the sole rate-determining step. plos.orgst-andrews.ac.uk

Noncovalent Deuterium Isotope Effects in Molecular Interactions

While KIEs focus on changes in covalent bonds, deuterium substitution can also influence noncovalent interactions, which are crucial for molecular recognition and binding. nih.govresearchgate.net These effects, though often subtle, can provide valuable information about the nature of these interactions.

Deuterium forms a slightly shorter and stronger hydrogen bond (or more accurately, a deuterium bond) than protium. researchgate.netcolab.ws This is a consequence of the lower zero-point energy of the D-X bond compared to the H-X bond (where X is an electronegative atom like O or N). nih.gov This seemingly minor difference can alter the geometry and energetics of hydrogen-bonding networks, which are fundamental to the structure and function of biological macromolecules and their interactions with ligands. osti.govmdpi.com

The substitution of H with D can also affect electrostatic interactions. Due to the shorter bond length of C-D versus C-H, a deuterated molecule may have a slightly different charge distribution and polarizability, which can influence its interactions with other molecules. hwb.gov.inresearchgate.net

The strategic placement of deuterium at specific sites within a molecule can have a measurable impact on its binding affinity to a receptor or enzyme. ornl.gov This is because the subtle changes in bond length, vibrational modes, and hydrophobicity upon deuteration can alter the complementarity between the ligand and its binding pocket. nih.govcchmc.org

For example, if a C-H bond is involved in a critical van der Waals interaction with a protein, replacing it with a C-D bond could slightly alter the strength of this interaction. While the effect of a single substitution may be small, the cumulative effect of multiple deuterations can be significant. cchmc.org The study of these site-specific isotope effects can help to map the precise interactions that govern molecular binding.

Applications of Deuterium Isotope Effects in Biochemical Transformation Studies

In the realm of biochemistry and pharmacology, deuterium isotope effects are instrumental in unraveling the intricate mechanisms of biochemical transformations. The strategic placement of deuterium atoms in a molecule, such as in this compound, allows researchers to probe the metabolic fate of the compound and the enzymes responsible for its transformation.

Kinetic isotope effects are a cornerstone in the study of enzyme-catalyzed reactions, offering a window into the catalytic mechanisms that underpin their remarkable efficiency and specificity. nih.govpnas.org By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can deduce whether a C-H bond cleavage is a critical event in the catalytic cycle. nih.gov

For a compound like Phenoprolamine, which is an adrenergic α1 receptor antagonist, its metabolism is likely mediated by cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast number of drugs. nih.govnih.govmedchemexpress.com These enzymes often catalyze oxidation reactions involving the cleavage of C-H bonds. The use of this compound, where deuterium atoms are placed at a specific position, can help determine if the metabolic process at that site is rate-limiting. If a significant KIE is observed upon metabolism of this compound, it would strongly suggest that the cleavage of the C-D bond is a key step in the enzymatic reaction. nih.gov

Table 1: Representative Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

| Enzyme | Substrate | Deuterated Position | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Alcohol Dehydrogenase | Ethanol | C1-H | ~3-4 | C-H bond cleavage is partially rate-limiting. |

| Cytochrome P450 | Various drugs | Site of oxidation | 1-12 | C-H bond cleavage can be a significant rate-limiting step, depending on the specific isozyme and substrate. nih.gov |

| Monoamine Oxidase | Dopamine | α-CH₂ | ~10 | C-H bond cleavage is a major rate-determining step in the oxidation of the amine. |

This information is invaluable in drug design and development. By strategically deuterating a metabolically labile site, it is sometimes possible to slow down the rate of metabolism, leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure. This "deuterium-switching" approach has been successfully employed in the development of several approved drugs. researchgate.net

At its core, the kinetic isotope effect is a direct probe of bond cleavage and, in some cases, bond formation. rsc.orglibretexts.org The transition state of a reaction is a fleeting, high-energy arrangement of atoms that lies between reactants and products. The structure of this transition state dictates the energy barrier of the reaction and thus its rate. By measuring the KIE, chemists can gain insights into the geometry of the transition state and the extent to which specific bonds are broken or formed.

A primary KIE arises when a bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the primary KIE can distinguish between different possible transition state structures. For example, a linear and symmetric transition state for a hydrogen transfer reaction is expected to exhibit a maximal KIE.

In the context of this compound, observing a significant KIE would confirm that the C-D bond is being cleaved during its metabolism. The magnitude of this effect could further elucidate the nature of the transition state in the active site of the metabolizing enzyme. nih.govnih.gov For instance, studies on enzymes like trimethylamine (B31210) dehydrogenase have shown how mutations in the active site can alter the KIE, providing detailed information about the contribution of specific amino acid residues to the catalytic mechanism and the nature of hydrogen tunneling. nih.gov

The study of secondary KIEs, where the deuterium is not directly involved in the bond-breaking event but is located at an adjacent position, can also provide valuable information. Secondary KIEs arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds from reactants to the transition state. These effects are typically smaller than primary KIEs but can be used to probe changes in hybridization and coordination at the reaction center. wikipedia.org

In Vitro Metabolism Research of Deuterated Phenethylamine Derivatives

Methodologies for In Vitro Metabolic Stability Assessment

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a key parameter evaluated during drug discovery. It provides insights into how quickly a compound is likely to be cleared from the body. researchgate.netdntb.gov.ua In vitro assays are designed to measure the rate of disappearance of a parent compound when it is exposed to metabolizing enzymes. wuxiapptec.com

The liver is the primary site of drug metabolism in the body. nih.gov To replicate this in a controlled in vitro environment, subcellular fractions of liver cells are widely used.

Liver Microsomes : These are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are homogenized. wuxiapptec.com They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. wuxiapptec.com Microsomal stability assays are high-throughput and cost-effective, making them a standard tool in early drug discovery to assess metabolic clearance driven by oxidative enzymes. researchgate.net

Cytosolic Fractions : The cytosol is the soluble component of the cell's cytoplasm. This fraction contains various Phase II conjugation enzymes as well as non-P450 oxidative enzymes. frontiersin.org Using the cytosolic fraction allows for the investigation of metabolic pathways that are not dependent on CYP enzymes.

The general procedure involves incubating the test compound (e.g., a deuterated phenethylamine (B48288) derivative) with either liver microsomes or cytosolic fractions at 37°C. For microsomal assays, a cofactor like NADPH is required to initiate the enzymatic reactions. frontiersin.org

To determine the metabolic stability of a compound, samples are taken from the incubation mixture at various time points and the reaction is stopped, typically by adding a cold organic solvent like acetonitrile. The concentration of the remaining parent compound is then measured.

The primary technique for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and selective, allowing for accurate quantification of the parent drug even in complex biological matrices. nih.gov

The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters:

Half-life (t½) : The time it takes for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint) : A measure of the inherent ability of the liver enzymes to metabolize a drug.

These values are crucial for predicting the in vivo hepatic clearance of the compound. researchgate.net The formation of metabolites can also be monitored simultaneously, providing a more complete picture of the compound's metabolic fate. nih.gov

| Time (minutes) | Parent Compound Remaining (%) | Natural Log (ln) of % Remaining |

|---|---|---|

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 60 | 12 | 2.48 |

Identification of Metabolic Pathways and Soft Spots

Identifying how and where a molecule is metabolized is critical. These locations, often called "metabolic soft spots," are chemically labile sites on the molecule that are susceptible to enzymatic transformation. nih.gov Modifying these soft spots, for example through deuteration, can alter the metabolic profile of a compound.

For phenethylamine derivatives, common metabolic transformations include oxidation of the ethylamine (B1201723) side chain and modifications to the aromatic ring or substituents. nih.gov Key pathways include hydroxylation, N-dealkylation, O-demethylation, and deamination. nih.govnih.gov

The cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that are responsible for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov They are the primary drivers of Phase I metabolism. The metabolism of phenethylamine derivatives is heavily mediated by CYP enzymes. acnp.org

There are many different CYP isoforms, but a few are responsible for the majority of drug metabolism, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pmhealthnp.com Identifying which specific CYP isoforms are responsible for a drug's metabolism is known as reaction phenotyping. This is important because some CYP enzymes are highly polymorphic in the human population, leading to significant inter-individual differences in drug metabolism.

Methods for reaction phenotyping include:

Using Recombinant Human CYPs : The compound is incubated individually with a panel of cDNA-expressed human CYP isoforms to see which ones are capable of metabolizing it.

Chemical Inhibition Studies : The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. nih.gov

| CYP Isoform | Selective Inhibitor | Common Substrates |

|---|---|---|

| CYP1A2 | Fluvoxamine | Caffeine, Theophylline |

| CYP2C9 | Sulfaphenazole | Warfarin, Phenytoin |

| CYP2C19 | Ticlopidine | Omeprazole, Clopidogrel |

| CYP2D6 | Quinidine | Metoprolol, Codeine |

| CYP3A4/5 | Ketoconazole | Midazolam, Carbamazepine |

For phenethylamine derivatives that contain N-alkyl or O-methyl (methoxy) groups, demethylation is a common metabolic pathway catalyzed by CYP enzymes. nih.govnih.gov

N-Demethylation : This process involves the removal of a methyl group from a nitrogen atom. This can lead to the formation of a primary or secondary amine metabolite, which may have different pharmacological activity or be further metabolized.

O-Demethylation : This involves the cleavage of a methyl group from a methoxy (B1213986) substituent on the aromatic ring, resulting in a hydroxylated metabolite. nih.gov This phenolic metabolite can then be readily conjugated by Phase II enzymes for excretion.

These demethylation reactions are often significant clearance pathways for phenethylamine-based compounds. The introduction of deuterium (B1214612) at these positions (e.g., a -OCD₃ group instead of -OCH₃) can slow the rate of these reactions, an effect known as the "kinetic isotope effect," thereby altering the compound's metabolic stability and pharmacokinetic properties.

Non-CYP Mediated Metabolism (e.g., Aldehyde Oxidase, Glucuronidation)

While cytochrome P450 (CYP) enzymes are primary drivers of drug metabolism, non-CYP pathways play a significant role, accounting for the clearance of approximately one-third of the top 200 prescribed drugs. evotec.com For deuterated phenethylamine derivatives like Phenoprolamine-d3 Hydrochloride, understanding these alternative routes is crucial, particularly as strategies in drug design often aim to reduce CYP-mediated metabolism to minimize drug-drug interactions. youtube.comcreative-bioarray.com Key non-CYP enzymes include aldehyde oxidase (AO) and UDP-glucuronosyltransferases (UGTs), which mediate glucuronidation. evotec.comxenotech.com

Glucuronidation (UGT): Glucuronidation is a major Phase II metabolic pathway where UGT enzymes attach a glucuronic acid moiety to a drug, increasing its water solubility and facilitating its excretion. evotec.com This pathway is common for compounds with nucleophilic groups like hydroxyls and amines. xenotech.com Deuteration can influence this pathway through a phenomenon known as "metabolic shunting" or "metabolic switching". nih.gov If a primary oxidative (e.g., CYP or AO) pathway is slowed by deuteration, the metabolism of the drug may be diverted towards other routes, potentially increasing the extent of glucuronidation. nih.gov This shift is not always predictable and requires in vitro studies to confirm. nih.gov

The following table illustrates hypothetical in vitro clearance data for a phenethylamine derivative and its deuterated analog in human liver cytosol, a fraction rich in non-CYP enzymes like AO.

| Compound | Intrinsic Clearance (CLint) in Human Liver Cytosol (µL/min/mg protein) | Primary Metabolizing Enzyme |

| Phenoprolamine Hydrochloride | 150 | Aldehyde Oxidase |

| This compound | 45 | Aldehyde Oxidase |

Note: This data is illustrative and based on established principles of deuteration effects on AO-mediated metabolism.

Analysis of Reactive Intermediate Formation

Reactive intermediates are short-lived, highly reactive molecules formed during metabolism that can covalently bind to cellular macromolecules like proteins, potentially leading to toxicity. lumenlearning.comnih.gov Their formation is a key concern in drug development. nih.gov The analysis of reactive intermediate formation for deuterated compounds like this compound involves assessing whether the isotopic substitution alters the propensity for bioactivation.

However, the effect is not always straightforward. If deuteration slows a primary, benign metabolic pathway, it could lead to "metabolic switching," where the drug is shunted down an alternative bioactivation pathway that was previously minor. nih.govjuniperpublishers.com This could potentially increase the formation of a different reactive intermediate. Therefore, in vitro studies using trapping agents in systems like human liver microsomes are essential to detect and quantify any reactive species formed from both the deuterated and non-deuterated versions of a drug. researchgate.netresearchgate.net These studies help determine if deuteration successfully minimizes bioactivation or inadvertently creates a new liability. nih.gov

Impact of Deuteration on Metabolic Stability and Pathway Diversion

Increased Resistance to Metabolic Degradation due to Carbon-Deuterium Bond Strength

The foundational principle behind using deuterium in drug design is the kinetic isotope effect (KIE). deutramed.com Deuterium, an isotope of hydrogen, contains an extra neutron, which effectively doubles its mass without significantly altering its size or chemical properties. wikipedia.org This increased mass results in a lower vibrational energy for the carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. youtube.com Consequently, more energy is required to break a C-D bond, making it 6 to 10 times more stable than a C-H bond. juniperpublishers.com

Many drug metabolism reactions, particularly Phase I oxidations catalyzed by CYP enzymes or aldehyde oxidase, involve the cleavage of a C-H bond as a critical, rate-determining step. nih.gov By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a deuterium atom, the rate of that metabolic reaction can be significantly reduced. nih.gov This selective deuteration enhances the molecule's resistance to enzymatic breakdown, leading to increased metabolic stability. juniperpublishers.comingenza.com The practical outcome of this increased stability is often a longer plasma half-life for the drug, which can allow for less frequent dosing and more stable drug concentrations in the body. deutramed.com

Alteration of Metabolism Rates and Pathways

For example, if a phenethylamine derivative is metabolized via two competing pathways—N-demethylation and aromatic hydroxylation—and the methyl group is deuterated (e.g., -CD3), the rate of N-demethylation will likely decrease. This may cause the metabolic machinery to favor the alternative pathway, leading to a higher proportion of hydroxylated metabolites compared to the non-deuterated parent drug. nih.govosti.gov Such alterations are not always easy to predict and must be characterized through comparative in vitro and in vivo metabolism studies. nih.govnih.gov In some cases, this metabolic shunting can be beneficial, for instance, by directing metabolism away from a pathway that forms toxic metabolites or towards one that forms desirable active metabolites. nih.govjuniperpublishers.com

The following table provides a hypothetical comparison of metabolite formation for a parent compound and its deuterated analog, illustrating the concept of metabolic pathway alteration.

| Compound | Parent Drug Remaining after 60 min (%) | Metabolite A (Oxidative Pathway 1) (%) | Metabolite B (Oxidative Pathway 2) (%) |

| Phenoprolamine Hydrochloride | 20% | 60% | 20% |

| This compound (deuterated at site of Pathway 1) | 45% | 25% | 30% |

Note: This data is for illustrative purposes to demonstrate the principles of metabolic switching.

Reduction of Non-Selective Metabolite Formation

A prominent example of this is deucravacitinib, a deuterated drug where the isotopic substitution was specifically designed to prevent the formation of a non-selective metabolite. This preserved the high selectivity of the parent drug for its intended target. nih.gov Similarly, for a compound like this compound, if its non-deuterated counterpart were to form a metabolite with an undesirable pharmacological or toxicological profile, deuteration at the site of that metabolic conversion could significantly decrease its formation. This leads to a cleaner pharmacological profile, where the observed effects are more attributable to the parent drug, potentially improving safety and efficacy. nih.govingenza.com

Advanced Research Frontiers and Future Directions in Deuterated Phenethylamine Studies

Isotopologue-Selective Molecular Trapping and Cold Chemistry Applications

Recent advancements in chemical analysis and reaction control have opened new frontiers for the application of deuterated compounds in specialized fields like molecular trapping and cold chemistry. Isotopologue-selective techniques are crucial for these applications, allowing for the precise manipulation and detection of deuterated molecules.

In the context of environmental and biological sample analysis, trapping methods are employed to isolate specific compounds. For instance, phenylethylamine has been utilized in traps for studies on methane (B114726) cycling, indicating the potential for deuterated analogues to serve as standards or probes in such systems escholarship.org.

Furthermore, the field of cold chemistry, which examines chemical reactions at extremely low temperatures, benefits from the unique properties of deuterated molecules. Inspired by early cold fusion experiments, an innovative electrolytic reactor using a palladium membrane has been developed. nature.com This system can perform deuteration chemistry efficiently by using heavy water (D₂O) as the deuterium (B1214612) source, driven by clean electricity. nature.com This method represents a significant step towards sustainable chemical synthesis and could be adapted for the production of deuterated pharmaceuticals, including phenethylamine (B48288) derivatives. nature.com The ability to control deuteration with such precision is fundamental for creating the specific isotopologues required for advanced spectroscopic and trapping experiments.

Deuterium Labeling in Investigating Protein Modifications (e.g., Phenethylaminylation)

Deuterium labeling is an invaluable tool for elucidating complex biological processes, including post-translational modifications of proteins. One such modification is phenethylaminylation, the covalent attachment of phenethylamine derivatives to proteins. Psychedelic phenethylamines, which are structurally similar to endogenous monoamine neurotransmitters, are hypothesized to undergo transamidation onto glutamine residues of proteins, a process that could be studied using isotopically labeled analogues. biorxiv.orgnih.gov

Research has provided preliminary in vitro evidence for the covalent transamidation of psychedelic phenethylamines to glial proteins. biorxiv.orgnih.gov The use of deuterated phenethylamines in such studies would allow researchers to trace the metabolic fate of the amine and confirm its covalent binding to target proteins through techniques like mass spectrometry.

Moreover, deuterium substitution has been shown to directly impact protein interactions. In studies with a derivative of the phenethylamine selegiline (B1681611) ([11C]L-deprenyl), deuterium substitution on the propargyl group significantly reduced the amount of radioactivity bound to protein in mouse brain studies. nih.govscholaris.ca This demonstrates that deuterium labeling can alter the kinetics of enzyme-substrate interactions, providing a method to probe the rate-limiting steps of these processes. nih.gov The use of deuterium also allows for the determination of protein conformations through hydrogen/deuterium exchange (HDX) experiments, where the rate of exchange provides information on protein structure and dynamics. acs.org

Development of New Deuteration Methods for Selective Introduction of Deuterium

The growing importance of deuterated compounds, particularly in medicinal chemistry, has spurred the development of novel, efficient, and selective methods for introducing deuterium into organic molecules. rsc.orgnih.gov Traditional methods often rely on simple deuterated precursors like D₂O or CD₃I, but modern research focuses on more advanced and versatile processes. rsc.orgnih.gov

A significant challenge is the selective deuteration of specific positions within a molecule, such as the α or β positions of phenethylamine. One innovative, metal-free method achieves the divergent and selective synthesis of deuterated amines by treating ynamides with a combination of triflic acid and triethylsilane, which can be deuterated in different patterns. rsc.orgnih.govrsc.org This approach allows for the preparation of phenethylamines with deuterium incorporation levels of 97% to >99% at the α-position and 84% to 95% at the β-position. rsc.orgrsc.org

Other promising methods include:

Palladium on Carbon (Pd/C) Catalysis : A system using Pd/C with aluminum and D₂O allows for selective H-D exchange reactions. For phenylethylamine, this method achieved good H-D exchange at the CH₂ position. mdpi.com

Photocatalysis : A synergistic approach combining photocatalysis and hydrogen atom transfer (HAT) catalysis enables the highly selective H/D exchange of unactivated C(sp³)–H bonds using D₂O as the deuterium source. nih.gov

Electrolytic Deuteration : An electrocatalytic palladium membrane reactor can selectively generate C(sp³)–D bonds by reducing unsaturated compounds using D₂O, avoiding the need for expensive D₂ gas. nature.com

These methods offer greater control and efficiency, making complex deuterated molecules like Phenoprolamine-d3 Hydrochloride more accessible for research.

| Deuteration Method | Catalyst/Reagents | Deuterium Source | Key Features | Reference(s) |

| Domino Keteniminium/Iminium Activation | Triflic Acid, Triethylsilane | Deuterated Triflic Acid and/or Triethylsilane | Metal-free; highly selective for α and/or β positions of amines. | rsc.org, rsc.org, nih.gov |

| H-D Exchange | Pd/C, Aluminum | D₂O | In situ generation of D₂ gas; selective for certain positions. | mdpi.com |

| Synergistic Catalysis | Photocatalyst, HAT catalyst | D₂O | Highly selective for remote, unactivated C(sp³)–H bonds. | nih.gov |

| Electrolytic Reduction | Palladium Membrane | D₂O | Electrically driven; avoids use of D₂ gas. | nature.com |

| H-D Exchange | Iridium or Nickel-based Nanoparticles | D₂ | Effective for deuteration of (hetero)arenes. | researchgate.net |

This table provides an interactive overview of modern deuteration methods applicable to phenethylamines and other organic molecules.

Deuterated Compounds in Tracer Research and Biological Metabolism Analysis

Deuterated compounds are fundamental tools for tracer studies in metabolic research. mdpi.com By replacing hydrogen with deuterium at specific sites, scientists can track the metabolic pathways of drugs and endogenous compounds without altering their fundamental biological activity. This approach is particularly powerful for studying the metabolism of phenethylamines, which are substrates for enzymes like monoamine oxidase (MAO).

The primary mechanism through which deuterium substitution alters metabolism is the kinetic isotope effect (KIE). symeres.com The C-D bond is stronger than the C-H bond, making its enzymatic cleavage slower. mdpi.comacs.org This effect has been extensively documented in phenethylamine catabolism:

MAO Activity : Studies have shown that deuterating the α-carbon of phenethylamine protects it from degradation by MAO. nih.gov In rats administered a mix of normal and α,α,β,β-tetradeutero-phenylethylamine, the deuterated version persisted significantly longer in the brain, demonstrating a pronounced deuterium substitution effect. nih.govnih.gov This indicates that C-H bond cleavage at the α-position is a rate-limiting step in MAO-catalyzed oxidation. nih.govacs.org

Pharmacokinetics : The reduced rate of metabolism for deuterated compounds can lead to a longer biological half-life and increased exposure. symeres.com This principle is a cornerstone of "heavy drug" development, where deuteration is used to improve a drug's pharmacokinetic profile. nih.gov

Tracer Studies : In positron emission tomography (PET), the deuterated phenethylamine derivative [11C]L-deprenyl-α,α-2H2 was used to measure a KIE of 3.8, confirming that the cleavage of the α-carbon-hydrogen bond is a key step in the tracer's retention in the brain, providing a direct measure of MAO activity. nih.gov Similarly, L-[2H5]phenylalanine is used as a tracer to quantify whole-body protein turnover, as it is a precursor to phenylethylamine. cambridge.org

These applications highlight the utility of deuterated phenethylamines in quantifying enzyme activity, elucidating metabolic pathways, and designing drugs with improved therapeutic profiles. symeres.com

| Study Focus | Deuterated Compound | Key Finding | Reference(s) |

| In Vivo Metabolism | α,α,β,β-tetradeutero-β-phenylethylamine | Significantly longer persistence in the brain due to reduced MAO degradation. | nih.gov, nih.gov |

| PET Imaging | [11C]L-deprenyl-α,α-2H2 | Demonstrated a kinetic isotope effect of 3.8, confirming the mechanism of MAO-B trapping. | nih.gov |

| Protein Turnover | L-[2H5]phenylalanine | Used as a stable-isotope tracer to measure whole-body protein synthesis and breakdown. | cambridge.org |

| In Vitro Metabolism | D2-DMT (deuterated N,N-dimethyltryptamine) | Increased metabolic stability in human hepatocyte fractions compared to the non-deuterated parent. | nih.gov |

This interactive table summarizes key findings from tracer and metabolism studies involving deuterated phenethylamines and related compounds.

Computational Chemistry and Modeling of Deuterium Effects

Computational chemistry provides powerful insights into the mechanisms underlying the kinetic isotope effect (KIE) observed in deuterated compounds. Through advanced modeling techniques, researchers can simulate reaction pathways and calculate theoretical KIEs, which can then be compared with experimental data to validate mechanistic hypotheses.

For the MAO-catalyzed oxidation of phenethylamines, computational studies have been crucial. It is understood that the rate-limiting step involves the transfer of a hydride from the substrate's methylene (B1212753) group to the flavin cofactor of the enzyme. acs.orgmdpi.com

ONIOM (QM/MM) Calculations : A hybrid quantum mechanics/molecular mechanics (QM/MM) approach has been used to model the direct hydride transfer mechanism for the MAO-catalyzed oxidation of phenethylamine. acs.org This method allows for a high-level quantum mechanical description of the active site, where the bond-breaking and bond-forming events occur, while the surrounding protein environment is treated with more computationally efficient molecular mechanics.

Path Integral Simulations : To elucidate the nuclear quantum effects responsible for the KIE, multiscale simulations at the empirical valence bond (EVB) level have been performed. By applying path integral quantization using the Quantum Classical Path (QCP) method for benzylamine (B48309) (a phenethylamine analogue) and the FAD cofactor, researchers calculated an H/D KIE of 6.5 ± 1.4. mdpi.com This result is in reasonable agreement with experimental values, which range from 6 to 13, thereby supporting the proposed reaction mechanism. mdpi.com

These computational models not only help in understanding the fundamental physics behind the KIE but also serve as predictive tools in drug design. By modeling the effects of deuteration on the metabolism of new drug candidates, chemists can prioritize the synthesis of compounds with potentially superior pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Phenoprolamine-d3 Hydrochloride to ensure high yield and purity?

- The synthesis of hydrochloride salts like this compound typically involves protonation of the base amine using hydrochloric acid under controlled conditions. Key parameters include reaction temperature (often 0–5°C to prevent side reactions), stoichiometric ratios of reagents, and pH adjustments to stabilize the hydrochloride form. Post-synthesis purification via recrystallization or chromatography is essential to remove unreacted precursors and byproducts .

- Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For deuteration, ensure isotopic purity by verifying deuterium incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How does the hydrochloride salt form enhance the stability and solubility of Phenoprolamine-d3 in aqueous environments?

- The hydrochloride salt increases water solubility by introducing ionic interactions, which improve dissolution rates. Stability is enhanced due to reduced susceptibility to oxidation compared to the free base form. For deuterated analogs like this compound, isotopic substitution may further alter physicochemical properties, requiring empirical validation via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

- Methodological Tip: Conduct solubility studies in phosphate-buffered saline (PBS) at physiological pH (7.4) to simulate biological conditions. Use dynamic light scattering (DLS) to assess aggregation propensity .

Advanced Research Questions

Q. What analytical techniques are recommended to resolve conflicting data on this compound’s receptor binding affinity in different studies?

- Discrepancies in binding affinity data may arise from variations in assay conditions (e.g., buffer composition, temperature) or receptor isoform specificity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for label-free, quantitative binding kinetics. Cross-validate findings with competitive radioligand assays using tritiated or fluorescent probes .

- Methodological Tip: Include positive controls (e.g., known receptor agonists/antagonists) and account for deuterium isotope effects, which may subtly alter binding kinetics compared to non-deuterated analogs .

Q. How can researchers design experiments to distinguish between on-target and off-target effects of this compound in complex biological systems?

- Employ CRISPR/Cas9-mediated knockout models of the target receptor to confirm on-target activity. For off-target profiling, use high-throughput screening (HTS) panels (e.g., kinase or GPCR panels) and computational docking simulations to predict interactions with unrelated proteins. Metabolomic profiling (LC-MS/MS) can identify unexpected metabolic perturbations .

- Methodological Tip: Use isotopic tracing (e.g., ¹³C-glucose) to track the metabolic fate of this compound and differentiate primary vs. secondary effects .

Q. What strategies are effective in addressing batch-to-batch variability in deuterated compound synthesis, particularly for this compound?

- Variability often stems from incomplete deuteration or isotopic scrambling. Optimize reaction conditions (e.g., solvent choice, catalyst loading) using design-of-experiments (DoE) approaches. Characterize each batch via quadrupole time-of-flight (Q-TOF) MS to confirm isotopic purity (>98% d3) and NMR to verify structural integrity .

- Methodological Tip: Implement strict quality control (QC) protocols, including orthogonal analytical methods (e.g., infrared spectroscopy for functional group verification) .

Methodological Challenges and Solutions

Q. How should researchers mitigate interference from matrix effects when quantifying this compound in biological samples?

- Matrix effects in LC-MS/MS assays can be minimized using isotope dilution methods (e.g., spiking with ¹³C-labeled internal standards). Solid-phase extraction (SPE) or protein precipitation with acetonitrile can reduce endogenous contaminants. Validate methods using incurred sample reanalysis (ISR) to ensure reproducibility .

- Methodological Tip: Optimize chromatographic separation with hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites from the analyte .

Q. What in vitro models are most suitable for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Use primary hepatocyte cultures or liver microsomes to assess metabolic stability and cytochrome P450 (CYP) interactions. For tissue distribution studies, employ transwell assays with Caco-2 cell monolayers to model intestinal permeability. Deuterated compounds may exhibit altered metabolic half-lives, requiring adjusted incubation times .

- Methodological Tip: Combine in vitro data with physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors. Dispose of waste according to hazardous chemical guidelines (e.g., neutralization before disposal) .

- Methodological Tip: Maintain a safety data sheet (SDS) specific to deuterated compounds, as their toxicity profiles may differ from non-deuterated versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.